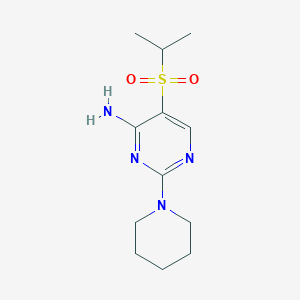
Dimethyl 2-isocyanatoterephthalate
説明
Dimethyl 2-isocyanatoterephthalate (DMIT) is a monomeric organic compound with a molecular formula of C10H6N2O4. It is a white crystalline solid with a melting point of 197-199 °C. DMIT is widely used in the synthesis of polymers and other materials for a variety of applications. It is also used in the production of pharmaceuticals, pesticides, and other industrial compounds. The synthesis and application of DMIT has been studied extensively and its mechanism of action is now well understood.
科学的研究の応用
Synthesis of Polycyclic Sulfur-Containing Compounds and Macrocycle Chelators : Dimethyl 2,3-dihydroxyterephthalate, a related compound, is used in synthesizing 1H,4H-benzo[2,1b:3,4-b0]bisthiete and 2H,3H-benzo[1,2-b:4,3-b0]bisthiete, which are versatile for generating polycyclic sulfur-containing compounds. It's also used for macrobicyclic Fe sequestering agents and synthesizing enterobactin analogues (Huang & Liang, 2007).
Environmental Impact and Biodegradation : Research on the esterase DmtH from Sphingobium sp. C3 showed its potential in transforming dimethyl terephthalate (DMT) to less toxic mono-methyl terephthalate (MMT), which is crucial given DMT's widespread use in polyester and plastic production and its environmental persistence (Cheng et al., 2020).
Material Science and Polymer Chemistry : A study explored the use of dimethyl terephthalate/dimethyl isophthalate recrystallization residue for producing solid polyurethane foams with reduced flammability. This residue, containing dimethyl esters of phthalic acids, was found effective for preparing such materials (Troev, Todorov, & Borisov, 1984).
Electrochemistry : Electrochemical and spectroscopic studies of dimethyl terephthalate revealed its vivid color change upon electrochemical stimulation, offering insights into its electrochromic characteristics (Urano, Seiji, Ohtomo, & Kobayashi, 2004).
Genotoxicity Studies : Research evaluated the mutagenic potential of dimethyl terephthalate using various in vitro assays, finding that it is nongenotoxic. This is important considering its widespread use in PET plastics and potential human exposure (Monarca et al., 1991).
特性
IUPAC Name |
dimethyl 2-isocyanatobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-16-10(14)7-3-4-8(11(15)17-2)9(5-7)12-6-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOVVSWDHUHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-isocyanatoterephthalate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

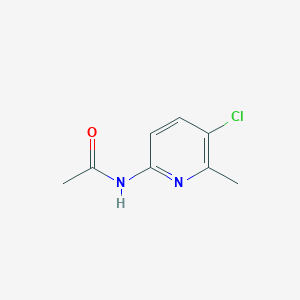

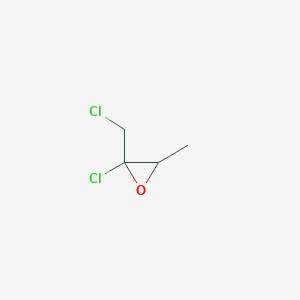
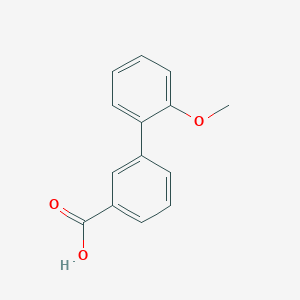
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
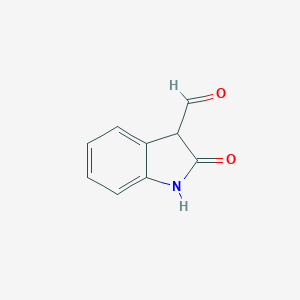
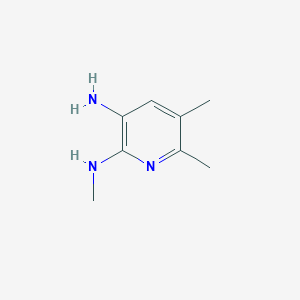


![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)

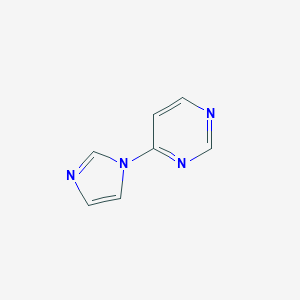
![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
